1,1,2-Triethoxyethane
Overview
Description
Synthesis Analysis
The synthesis of chemical compounds similar to 1,1,2-Triethoxyethane, such as 1,1,1-trimethoxyethane, involves complex processes that are often studied to understand their structural composition and reactivity. Techniques like electron diffraction in the gas phase have been applied to analyze these structures, providing insights into their molecular geometry (Spelbos, Mijlhoff, & Renes, 1978).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been extensively studied. For instance, the structure of 1,1,1-trimethoxyethane was investigated using electron diffraction, revealing detailed geometric parameters and conformational preferences (Spelbos, Mijlhoff, & Renes, 1978).
Chemical Reactions and Properties
Compounds with functional groups similar to this compound undergo various chemical reactions, highlighting their reactivity and potential applications in synthetic chemistry. Research into triethyloxonium tetrafluoroborate/1,2-dimethoxyethane as a substitute in O-methylation reactions underscores the versatility and chemical properties of these compounds (Ritter, Poschenrieder, & Bracher, 2009).
Physical Properties Analysis
The physical properties of this compound and similar molecules, such as 1,2-dimethoxyethane, are crucial for understanding their behavior in different environments. Studies on the crystal and molecular structure of 1,2-dimethoxyethane, for example, offer insights into its low melting point and crystallographic characteristics, contributing to our understanding of its physical properties (Yokoyama, Uekusa, & Ohashi, 1996).
Scientific Research Applications
Environmental Remediation : One significant application is in environmental remediation. For instance, a study demonstrated the detoxification of 1,1,2-trichloroethane to ethene in a bioreactor using a co-culture of bacteria. This process is crucial for groundwater decontamination from organic solvents, showcasing the environmental relevance of microbial cooperation in detoxifying 1,1,2-TCA (Mortan et al., 2017).
Chemical Synthesis : Another application lies in chemical synthesis. The action of organometallic compounds on 1-acetoxy-1,2,2-triethoxyethane, an asymmetric derivative of glyoxal, has been studied. This research contributes to understanding the reactions and products based on the nature of the organometallic reagents used (Stambouli et al., 1986).
Polymer Science : In polymer science, 1,1,2-Triethoxyethane derivatives have been utilized in the synthesis and characterization of polymers. For example, studies have involved synthesizing and characterizing 1,1,2,2-tetra-aminoethanes, 1,1,2-triaminoethenes, and 1,2-dialkoxy-1,2-diaminoethanes, contributing to the development of new polymeric materials (Ferruti et al., 1968).
Electrochemistry : Research has also extended into the field of electrochemistry, particularly in the development of supercapacitors. A study examined the use of a 1,2-dimethoxyethane mixture as an electrolyte for supercapacitors, enhancing their power density and efficiency (Jänes et al., 2016).
Analytical Chemistry : this compound and its derivatives are also valuable in analytical chemistry for the analysis of various substances. For example, a method was developed using a mixed anhydride reagent for cleaving ether linkages in polyurethane polyethers, which are essential in the manufacture of polyurethane foams (Tsuji & Konishi, 1974).
Safety and Hazards
1,1,2-Triethoxyethane is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding ignition sources, handling in a well-ventilated area, and wearing protective gloves and eye/face protection .
Future Directions
1,1,2-Triethoxyethane and similar alkyl orthoesters have potential applications in the field of sustainable energy. For example, a recent study demonstrated the efficient transformation of biomass-derived sugars into 1,1,2-trimethoxyethane via a series of reactions over W-Beta catalysts . This represents a novel approach to biomass-derived sugar valorization .
Mechanism of Action
Target of Action
1,1,2-Triethoxyethane, also known as Triethyl orthoacetate, is primarily used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but it interacts with other molecules in chemical reactions.
Mode of Action
The compound acts as a reagent in organic synthesis, participating in various chemical reactions. For instance, it can be used for the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also participates in the Johnson–Claisen rearrangement reaction to produce Ethyl alk-4-enoates .
Biochemical Pathways
This compound is involved in several chemical synthesis pathways. For example, it has been used in the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It’s also used in the synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines .
Pharmacokinetics
As a chemical reagent, this compound doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pharmaceuticals. Its physical properties such as boiling point (142 °c), density (0885 g/mL at 25 °C), and refractive index (n20/D 1396) influence its behavior in chemical reactions .
Result of Action
The primary result of this compound’s action is the formation of new organic compounds. For example, it can lead to the formation of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also contributes to the formation of Ethyl alk-4-enoates through the Johnson–Claisen rearrangement reaction .
properties
IUPAC Name |
1,1,2-triethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJUZIHZNZLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197455 | |
Record name | 1,1,2-Triethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4819-77-6 | |
Record name | 1,1,2-Triethoxyethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4819-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2-Triethoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4819-77-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,1,2-Triethoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-triethoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2-Triethoxyethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF2MW8WVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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